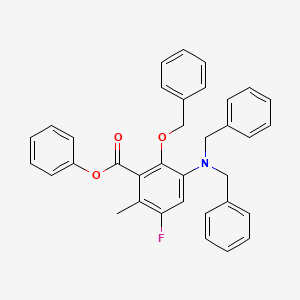![molecular formula C27H30FNO5S B611511 3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid CAS No. 1390641-90-3](/img/structure/B611511.png)
3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TUG-905 is an Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), TUG-905 demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism.
Applications De Recherche Scientifique
Fluorine Atom Substitution in Chemical Synthesis : The incorporation of fluorine atoms into chemical compounds can lead to significant changes in their properties. For example, the introduction of fluorine into 2-phenyl-4H-3,1-benzoxazin-4-one resulted in notable alterations in its herbicidal properties, demonstrating the impact of fluorine substitution in chemical synthesis (Hamprecht, Würzer, & Witschel, 2004).
Radiochemistry and Imaging Applications : The synthesis of radiotracers, such as O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), incorporating fluorine atoms for detecting hypoxic tumor tissue, demonstrates the application of fluorine-substituted compounds in medical imaging and radiochemistry (Malik et al., 2012).
Pharmaceutical Intermediates : The compound 4,4-Bis(4-fluorophenyl) butanoic acid, a pharmaceutical intermediate, illustrates the use of fluorine-containing compounds in the pharmaceutical industry. Its synthesis often involves reactions where fluorine plays a critical role (Fan, 1990).
Synthesis of Antitumor Agents : Compounds like (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate have been synthesized and evaluated for their antitumor activities, showcasing the potential of fluorine-containing compounds in cancer research (Xiong Jing, 2011).
Chemical Synthesis and Structural Studies : Research into the synthesis and characterization of compounds like 4,4'-(1,4-Phenylenedioxy)dibenzoic acid, which involves fluorine atoms, contributes to our understanding of the structural and functional aspects of such compounds in material science (Hsiao & Chang, 1996).
Propriétés
Numéro CAS |
1390641-90-3 |
|---|---|
Nom du produit |
3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid |
Formule moléculaire |
C27H30FNO5S |
Poids moléculaire |
499.5974 |
Nom IUPAC |
3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C27H30FNO5S/c1-19-15-24(34-13-4-14-35(2,32)33)10-11-25(19)22-6-3-5-20(16-22)18-29-23-9-7-21(26(28)17-23)8-12-27(30)31/h3,5-7,9-11,15-17,29H,4,8,12-14,18H2,1-2H3,(H,30,31) |
SMILES |
CC1=C(C=CC(=C1)OCCCS(=O)(=O)C)C2=CC=CC(=C2)CNC3=CC(=C(C=C3)CCC(=O)O)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TUG-905; TUG 905; TUG905. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



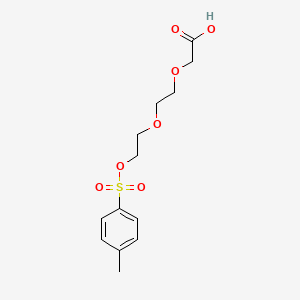


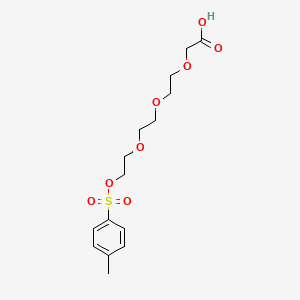
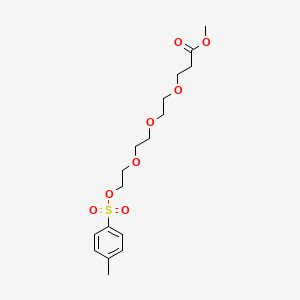
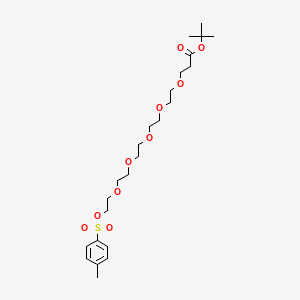

![6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)
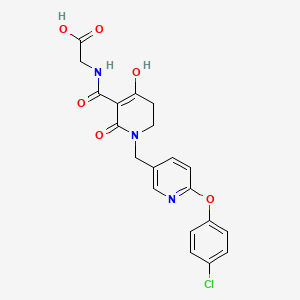
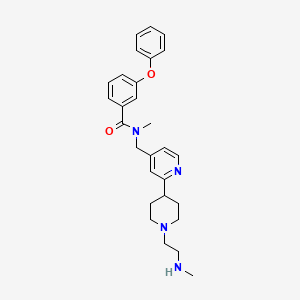

![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)

